ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzodioxole group, a benzothiophene core, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Benzothiophene Core: The benzothiophene core is often synthesized via a palladium-catalyzed cross-coupling reaction.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole group.
Reduction: Reduction reactions can occur at the sulfamoyl group.
Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidation of the benzodioxole group can lead to the formation of carboxylic acids.
Reduction: Reduction of the sulfamoyl group can yield amines.
Substitution: Substitution reactions can introduce various functional groups onto the benzothiophene core.
Scientific Research Applications
Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: This compound shares the benzodioxole group but differs in its core structure.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another compound with a benzodioxole group, but with different functional groups and applications.
Uniqueness
Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its combination of a benzodioxole group, a benzothiophene core, and a sulfamoyl group. This unique structure contributes to its potential as a versatile compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-2-24-19(21)17-18(13-5-3-4-6-16(13)27-17)28(22,23)20-10-12-7-8-14-15(9-12)26-11-25-14/h3-9,20H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZNRZYEGAXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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